N-(2,4-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
Description
N-(2,4-Dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 2,4-dimethoxyphenyl group at the N-terminal and a 3-methylbutanoyl (isovaleryl) substituent at the hydrazinecarbothioamide moiety. Thiosemicarbazones are known for their diverse bioactivities, including anticancer, antimicrobial, and antioxidant properties, often modulated by substituent variations .
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
311.40 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H21N3O3S/c1-9(2)7-13(18)16-17-14(21)15-11-6-5-10(19-3)8-12(11)20-4/h5-6,8-9H,7H2,1-4H3,(H,16,18)(H2,15,17,21) |
InChI Key |
DHNNOORKORKJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article synthesizes various research findings related to its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
The compound's structure features a hydrazinecarbothioamide moiety, which is known for its diverse biological activities. The presence of methoxy groups and a 3-methylbutanoyl substituent contributes to its unique chemical reactivity and potential therapeutic effects.
Research indicates that this compound may exert anticancer effects through multiple mechanisms:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by triggering mitochondrial dysfunction and activating caspase pathways. Studies have demonstrated that treatment with this compound leads to significant morphological changes in cancer cells, indicative of apoptosis, such as chromatin condensation and DNA fragmentation.
- Inhibition of Tyrosinase Activity: Analogous compounds have been reported to inhibit tyrosinase, an enzyme involved in melanin production, which could be relevant for skin-related cancers. For instance, studies on related hydrazinecarbothioamide analogs have shown strong inhibition of tyrosinase activity, suggesting a potential role in hyperpigmentation disorders as well as cancer prevention .
Cytotoxicity Studies
A series of cytotoxicity assays were performed to evaluate the effects of this compound on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 25 | Induces apoptosis through mitochondrial stress |
| MDA-MB-231 (Breast Cancer) | 30 | Inhibits cell proliferation via tyrosinase inhibition |
| B16F10 (Melanoma) | 20 | Reduces melanin production; tyrosinase inhibition |
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits notable antioxidant activity. This is crucial for mitigating oxidative stress in cells, which can lead to various diseases including cancer.
Mechanistic Insights
The antioxidant effects are attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that it may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby providing cellular protection against oxidative damage.
Case Studies
- Case Study on Lung Cancer : A study involving A549 cells treated with this compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Case Study on Melanoma : In experiments with B16F10 cells, the compound significantly inhibited melanin production and cellular tyrosinase activity after exposure to α-MSH (alpha-melanocyte-stimulating hormone), suggesting its potential application in treating pigmentation disorders as well as melanoma.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring and hydrazinecarbothioamide backbone significantly influence melting points, solubility, and purity. Key examples from the evidence include:
Key Observations:
- Steric hindrance : Bulky substituents like 2,6-dimethylphenyl (3i) correlate with higher melting points, suggesting stronger crystal lattice interactions .
Anticancer Activity
- N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (6) : Exhibited potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), comparable to doxorubicin. The pyridinyl group likely enhances metal chelation, a mechanism critical for anticancer thiosemicarbazones.
- Triapine Analogues (VA1–VA11) : Demonstrated selective activity against multidrug-resistant cells. Substituents like morpholine or trimethylammonium groups improved targeting of P-glycoprotein-overexpressing cells.
Antimicrobial Activity
- 2-(6-Substituted-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamides (5a–o) : Showed broad-spectrum antibacterial activity. Halogen substituents (e.g., Cl, F) enhanced potency by increasing electrophilicity.
Target Compound Potential: The methoxy groups in the target compound may reduce electrophilicity compared to halogenated analogues, possibly lowering antimicrobial efficacy but improving selectivity.
Antioxidant Activity
- N-(Dimethylphenyl)hydrazinecarbothioamides (1–8) : All exhibited strong antioxidant activity, attributed to radical scavenging via the thioamide and hydrazine moieties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
